BenchChemオンラインストアへようこそ!

Ftidc

Neuroscience Pharmacology Drug Discovery

FTIDC is a benchmark mGluR1 negative allosteric modulator with exceptional potency (IC50 5.8 nM) and >1000-fold selectivity over mGluR5. Its consistent pharmacology across human, mouse, and rat receptors eliminates species-dependent variability, ensuring translational data integrity. Orally active for longitudinal in vivo studies. Choose FTIDC for reliable, reproducible results.

Molecular Formula C18H23FN6O
Molecular Weight 358.4 g/mol
Cat. No. B1674169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtidc
SynonymsFTIDC; 
Molecular FormulaC18H23FN6O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=C(N=CC=C2)F)C3=CCN(CC3)C(=O)N(C)C(C)C
InChIInChI=1S/C18H23FN6O/c1-12(2)23(4)18(26)24-10-7-14(8-11-24)16-13(3)25(22-21-16)15-6-5-9-20-17(15)19/h5-7,9,12H,8,10-11H2,1-4H3
InChIKeyCJTLKLBSIFQKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FTIDC: A Highly Potent, Orally Active, and Selective Allosteric mGluR1 Antagonist for Neuroscience and Pharmacology Research


FTIDC is a synthetic small molecule belonging to the class of noncompetitive, allosteric metabotropic glutamate receptor 1 (mGluR1) antagonists, characterized by its unique triazole-pyridine core structure [1]. It acts as a negative allosteric modulator (NAM) and inverse agonist at the mGluR1 receptor, with a molecular formula of C18H23FN6O and a molecular weight of 358.41 g/mol . This compound is distinguished by its exceptional potency (IC50 of 5.8 nM for human mGluR1a) and >1000-fold selectivity over the closely related mGluR5 receptor (IC50 of 6200 nM) [1] .

Why FTIDC Cannot Be Replaced by Generic mGluR1 Antagonists: A Quantitative Selectivity and Pharmacokinetic Rationale


While many compounds are labeled as 'mGluR1 antagonists,' their functional profiles, potency, and selectivity differ dramatically, making simple substitution a significant risk to experimental validity and data reproducibility. Key comparators like CPCCOEt, LY367385, BAY 36-7620, and JNJ16259685 exhibit widely varying potencies and off-target activities [1] [2]. Furthermore, the oral bioavailability and cross-species consistency of FTIDC, as demonstrated in its primary characterization, are not universal properties of the class [3]. Using a less potent or less selective analog may lead to erroneous conclusions about mGluR1's role in a given pathway or behavior. The following quantitative evidence guide is designed to empower researchers to make an informed procurement decision based on verified, measurable differentiation.

Quantitative Evidence Guide: Benchmarking FTIDC Against Leading mGluR1 Antagonist Comparators


FTIDC Exhibits Nanomolar Potency and >1000-Fold Selectivity for mGluR1 vs. mGluR5, Outperforming First-Generation Allosteric Antagonists

FTIDC demonstrates superior potency and selectivity compared to the classic mGluR1 antagonist CPCCOEt. FTIDC inhibits human mGluR1a with an IC50 of 5.8 nM, while its effect on the closely related mGluR5 receptor is minimal (IC50 = 6200 nM), representing a selectivity window of >1000-fold [1]. In contrast, CPCCOEt inhibits human mGluR1b with a much higher IC50 of 6.5 µM and shows no activity at other mGluR subtypes up to 100 µM, but its overall potency is over 1100-fold weaker than FTIDC [2].

Neuroscience Pharmacology Drug Discovery

FTIDC's Sub-Nanomolar Potency Rivals the Most Advanced mGluR1 Antagonists Like JNJ16259685, with Potential for Differentiated Selectivity

While JNJ16259685 is another highly potent mGluR1 antagonist, FTIDC's potency is comparable, and its selectivity profile may offer advantages in specific experimental contexts. FTIDC inhibits human mGluR1a with an IC50 of 5.8 nM [1]. JNJ16259685 demonstrates an IC50 of 1.21 to 3.24 nM for human and rat mGluR1 in Ca2+ mobilization assays [2]. However, the published selectivity window for FTIDC (IC50 mGluR5 of 6200 nM) provides a clear quantitative benchmark for its specificity [1], which is essential for researchers requiring minimal cross-reactivity.

Neuropharmacology GPCR Research Lead Optimization

FTIDC Offers a Vast Improvement in Potency (>1500-fold) Over Orthosteric Antagonists Like LY367385

As an allosteric antagonist, FTIDC is substantially more potent than classic orthosteric competitors such as LY367385. FTIDC inhibits human mGluR1a with an IC50 of 5.8 nM [1]. In contrast, LY367385, which binds to the glutamate orthosteric site, has an IC50 of 8.8 µM for inhibiting quisqualate-induced phosphoinositide (PI) hydrolysis in cells expressing the same receptor .

Medicinal Chemistry Neuroprotection Receptor Pharmacology

FTIDC is ~28-Fold More Potent than the Non-Competitive Antagonist BAY 36-7620 at mGluR1

FTIDC demonstrates a significant potency advantage over another well-known non-competitive mGluR1 antagonist, BAY 36-7620. FTIDC's IC50 is 5.8 nM for inhibiting L-glutamate-induced calcium mobilization in CHO cells expressing human mGluR1a [1]. BAY 36-7620, also a non-competitive antagonist with inverse agonist activity, has a reported IC50 of 0.16 µM (160 nM) for inhibiting glutamate-stimulated inositol phosphate (IP) production at the same receptor .

CNS Disorders Behavioral Pharmacology Signal Transduction

FTIDC Demonstrates Consistent, High Potency Across Human, Mouse, and Rat mGluR1, a Crucial Advantage Over Species-Specific Antagonists

A key differentiator for FTIDC is its lack of species-dependent variation in potency, a common limitation of other mGluR1 antagonists. FTIDC inhibits L-glutamate-induced intracellular Ca2+ mobilization with equal potency in CHO cells expressing human, rat, or mouse mGluR1a, with reported IC50 values of 5.8 nM, 5.8 nM, and 3.1 nM, respectively [1]. In contrast, many tool compounds, such as CPCCOEt, have been reported to show variations in potency between species (e.g., IC50 of 6.5 µM for human vs. ~10 µM for rat) [2], complicating the translation of findings from rodent models to human biology.

Preclinical Research Translational Medicine Behavioral Neuroscience

FTIDC is an Orally Active mGluR1 Antagonist with Validated In Vivo Efficacy, Enabling Flexible Dosing for Behavioral Studies

FTIDC is distinguished from many mGluR1 tool compounds by its validated oral bioavailability and demonstrated in vivo efficacy. Oral administration of FTIDC inhibited (S)-3,5-dihydroxyphenylglycine-induced face-washing behavior in mice, confirming central nervous system penetration and target engagement following oral dosing [1]. While other potent antagonists like JNJ16259685 are systemically active, they are often characterized by parenteral administration (e.g., subcutaneous) in key studies [2]. The oral activity of FTIDC provides a significant practical advantage for chronic dosing studies in animals.

In Vivo Pharmacology Behavioral Neuroscience Drug Development

Optimal Research and Industrial Applications for FTIDC Based on Its Quantified Performance Profile


Preclinical In Vivo Behavioral Studies Requiring Chronic Oral Dosing

Given its validated oral bioavailability and demonstrated central activity in vivo [1], FTIDC is ideally suited for longitudinal behavioral studies in rodents. Researchers investigating the role of mGluR1 in models of anxiety, psychosis, pain, or cognitive function will benefit from the compound's ability to be administered non-invasively over extended periods, minimizing animal stress and improving experimental throughput.

Translational Pharmacology Experiments Across Multiple Species

For projects aiming to bridge rodent models with human cellular assays, FTIDC's unique property of having no species differences in its antagonistic activity is a critical asset [1]. It can be used with confidence in parallel experiments using primary rodent neurons and human iPSC-derived neurons, ensuring that differences in outcomes are due to biology rather than divergent compound pharmacology. This streamlines target validation in translational neuroscience programs.

High-Throughput Screening (HTS) and Selectivity Counter-Screens

FTIDC's exceptional potency (IC50 5.8 nM) and >1000-fold selectivity over mGluR5 make it a benchmark control compound for mGluR1 antagonist screening cascades [1]. It can be reliably used as a positive control for mGluR1 antagonism and as a reference standard to validate the selectivity of novel chemical matter emerging from HTS campaigns targeting the mGluR family.

Ex Vivo Electrophysiology and Receptor Occupancy Studies

The high affinity and potency of FTIDC support its use in ex vivo experiments, such as electrophysiological recordings from brain slices. Its noncompetitive mechanism ensures robust inhibition of mGluR1 signaling even in the presence of fluctuating endogenous glutamate concentrations [1]. Furthermore, its well-characterized binding site in transmembrane domains 4-7 makes it a useful tool for receptor occupancy and mapping studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ftidc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.